7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one
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Overview
Description
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H8BrFN2O, and it has a molecular weight of 271.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3-ethyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone
- 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrFN2O |
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Molecular Weight |
271.09 g/mol |
IUPAC Name |
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
KIJFQWHEZAQWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2)Br)F)NC1=O |
Origin of Product |
United States |
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